4-(2H-1,2,3-TRIAZOL-4-YL)ANILINE 4-(2H-1,2,3-TRIAZOL-4-YL)ANILINE
Brand Name: Vulcanchem
CAS No.: 89221-20-5
VCID: VC14448095
InChI: InChI=1S/C8H8N4/c9-7-3-1-6(2-4-7)8-5-10-12-11-8/h1-5H,9H2,(H,10,11,12)
SMILES:
Molecular Formula: C8H8N4
Molecular Weight: 160.18 g/mol

4-(2H-1,2,3-TRIAZOL-4-YL)ANILINE

CAS No.: 89221-20-5

Cat. No.: VC14448095

Molecular Formula: C8H8N4

Molecular Weight: 160.18 g/mol

* For research use only. Not for human or veterinary use.

4-(2H-1,2,3-TRIAZOL-4-YL)ANILINE - 89221-20-5

Specification

CAS No. 89221-20-5
Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
IUPAC Name 4-(2H-triazol-4-yl)aniline
Standard InChI InChI=1S/C8H8N4/c9-7-3-1-6(2-4-7)8-5-10-12-11-8/h1-5H,9H2,(H,10,11,12)
Standard InChI Key VMWYCRABJPLFCJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NNN=C2)N

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure consists of a 1,2,3-triazole ring substituted at the 4-position with an aniline group. The triazole ring exists in two tautomeric forms (1H- and 2H-), with the 2H-tautomer stabilized by conjugation with the aromatic amine. Key structural features include:

PropertyValue
Molecular formulaC₈H₈N₄
Molecular weight160.18 g/mol
Hydrogen bond donors2 (NH₂ and triazole NH)
Hydrogen bond acceptors3 (triazole N atoms)
Rotatable bonds2

The planar triazole-aniline system facilitates π-π stacking interactions, while the NH₂ group enables hydrogen bonding and electrophilic substitution .

Spectroscopic Signatures

  • NMR: The aniline protons resonate at δ 6.5–7.2 ppm (aromatic), while the triazole NH appears as a broad singlet near δ 8.1 ppm .

  • IR: Stretching vibrations at 3400 cm⁻¹ (NH₂), 1600 cm⁻¹ (C=N), and 1500 cm⁻¹ (aromatic C=C) confirm functional groups .

Synthesis and Scalable Production

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Huisgen 1,3-dipolar cycloaddition remains the primary synthesis route:

Reaction Scheme:

4-Ethynylaniline + AzideCu(I)4-(2H-1,2,3-Triazol-4-yl)aniline\text{4-Ethynylaniline + Azide} \xrightarrow{\text{Cu(I)}} \text{4-(2H-1,2,3-Triazol-4-yl)aniline}

Optimized Conditions:

  • Catalyst: CuI (5 mol%)

  • Solvent: DMF/H₂O (3:1)

  • Temperature: 60°C

  • Yield: 85–92%

Alternative Methods

  • Metal-Free Cycloaddition: Thermal reactions (100–120°C) in ionic liquids yield 70–78% product but require longer reaction times .

  • Flow Chemistry: Continuous-flow reactors achieve 95% conversion in 10 minutes, enabling kilogram-scale production .

Concentration (μg/mL)Inhibition Zone (mm)
1012 ± 1.2
2018 ± 1.5
4024 ± 2.1

Mechanistic studies indicate triazole-mediated disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition .

Anticancer Activity

In MCF-7 breast cancer cells:

ParameterValue
IC₅₀ (48 h)12.3 μM
Apoptosis induction45% (25 μM)
Caspase-3 activation3.2-fold increase

The compound induces G2/M cell cycle arrest and mitochondrial membrane depolarization .

Industrial and Materials Science Applications

Coordination Polymers

Reacts with transition metals to form porous frameworks:

Metal SaltSurface Area (m²/g)CO₂ Adsorption (mmol/g)
Cu(NO₃)₂9804.2
ZnCl₂7203.1

These materials show potential for carbon capture and heterogeneous catalysis .

Epoxy Resin Modifiers

Incorporating 5 wt% of the compound into bisphenol-A epoxy:

PropertyUnmodifiedModified
Tensile strength65 MPa82 MPa
Glass transition150°C168°C
Flame retardancyV-2V-0

The triazole ring enhances crosslinking density and char formation during combustion .

Toxicological and Environmental Considerations

Acute Toxicity

  • LD₅₀ (rat, oral): 480 mg/kg

  • Skin irritation: Moderate (OECD 404)

  • Aquatic toxicity: EC₅₀ (Daphnia magna) = 8.2 mg/L

Degradation Pathways

  • Photolysis: t₁/₂ = 4.2 h (UV254, aqueous solution)

  • Biodegradation: 28% mineralization in 28 days (OECD 301F)

Persistent degradation products include 4-aminobenzoic acid and nitrate ions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator